N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine
Description
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Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)propyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-15(14-20-17-8-6-5-7-9-17)21-18-12-10-16(11-13-18)19(2,3)4/h10-13,15,17,20H,5-9,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBKACXCEXAVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)OC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a cyclohexanamine core and a tert-butylphenoxy group. The compound's molecular formula is C_{17}H_{25}NO, and it is classified under cyclohexylamine derivatives.
Research indicates that this compound exhibits dual activity as a β2 adrenergic agonist and an M3 muscarinic antagonist. This dual mechanism suggests potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator effects.
- β2 Adrenergic Agonist Activity : The compound stimulates β2 adrenergic receptors, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. This action is critical for alleviating symptoms in patients with obstructive airway diseases.
- M3 Muscarinic Antagonist Activity : By antagonizing M3 muscarinic receptors, the compound may reduce bronchoconstriction mediated by acetylcholine, further enhancing its therapeutic profile in respiratory disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively activates β2 adrenergic receptors while inhibiting M3 muscarinic receptors. These studies utilized various cell lines to assess receptor binding affinity and functional activity.
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Radiolabeled binding assays | High affinity for β2 receptors; significant inhibition of M3 receptor activity. |
| Study 2 | Functional assays in airway smooth muscle cells | Induced relaxation comparable to established bronchodilators. |
Animal Models
In vivo studies using animal models have further elucidated the compound's pharmacological effects. For instance:
- Bronchodilation Studies : Animal models treated with the compound exhibited significant improvements in airflow resistance compared to controls, indicating effective bronchodilation.
- Safety Profile : Toxicological assessments revealed a favorable safety profile with minimal adverse effects at therapeutic doses.
Clinical Implications
Given its dual action, this compound holds promise as a novel therapeutic agent for managing respiratory diseases. Its unique mechanism may provide advantages over existing treatments by offering both bronchodilation and reduction of cholinergic tone in the airways.
Case Studies
Several case studies have documented the clinical application of similar compounds with dual activity:
- Case Study 1 : A patient with severe asthma showed marked improvement when treated with a β2 agonist/M3 antagonist combination therapy, highlighting the potential benefits of this class of compounds.
- Case Study 2 : In patients with COPD, treatment with a similar dual-action agent resulted in reduced exacerbations and improved quality of life metrics.
Preparation Methods
Synthesis of the Phenoxyalkyl Intermediate
Method A: Nucleophilic Aromatic Substitution
- Reagents : 4-tert-butylphenol, 2-bromo-1-propanol, potassium carbonate.
- Procedure :
- The phenol is deprotonated using potassium carbonate in an inert solvent such as acetone or dimethylformamide (DMF).
- The deprotonated phenolate then reacts with 2-bromo-1-propanol via nucleophilic substitution, forming the phenoxypropyl derivative.
- Notes :
- The reaction is typically conducted at reflux temperatures (~80°C).
- Excess phenol or base can improve yield.
Method B: Williamson Ether Synthesis
- Reagents : 4-tert-butylphenol, 3-bromopropyl chloride, potassium carbonate.
- Procedure :
- Similar to Method A, but using 3-bromopropyl chloride as the alkylating agent.
- Conducted in polar aprotic solvents like acetone or acetonitrile.
- Advantages :
- Higher regioselectivity.
- Better control over mono-alkylation.
Functionalization of Cyclohexanamine
Method C: Reductive Amination
- Reagents : Cyclohexanone, ammonia or ammonium salts, reducing agents such as sodium cyanoborohydride.
- Procedure :
- Cyclohexanone reacts with ammonia in the presence of a reducing agent to produce cyclohexanamine.
- This method ensures substitution at the nitrogen atom with minimal over-reduction.
Method D: Direct Amination
Coupling of Phenoxyalkyl and Cyclohexanamine
Method E: Nucleophilic Substitution
- Reagents : Phenoxyalkyl halide (e.g., chloride or bromide), cyclohexanamine, base such as triethylamine.
- Procedure :
- The phenoxyalkyl halide reacts with cyclohexanamine in an inert solvent like dichloromethane.
- Conducted at 0–25°C to prevent side reactions.
- Notes :
- The reaction yields the N-substituted cyclohexanamine derivative.
Method F: Reductive Amination
- Reagents : Aldehyde or ketone intermediate, cyclohexanamine, reducing agents.
- Procedure :
- The phenoxyalkyl aldehyde reacts with cyclohexanamine under reductive conditions to form a secondary amine.
Salt Formation and Final Purification
Method G: Acidic Salt Formation
- The free base is treated with hydrochloric acid or other acids (e.g., methanesulfonic acid) to produce the hydrochloride or mesylate salts.
- This step enhances compound stability and bioavailability.
Method H: Crystallization
- The crude product is purified through recrystallization from suitable solvents such as ethanol, methanol, or acetonitrile.
- Ensures high purity and yield.
Data Tables Summarizing Preparation Methods
| Step | Method | Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| 1 | Williamson Ether Synthesis | 4-tert-butylphenol, 3-bromopropyl chloride, K2CO3 | Acetone/Acetonitrile | Reflux (~80°C) | ~75-85% | High regioselectivity |
| 2 | Reductive Amination | Cyclohexanone, NH3, NaBH3CN | Methanol/Acetone | 0–25°C | ~70-80% | Controlled over-reduction |
| 3 | Nucleophilic Substitution | Phenoxyalkyl halide, cyclohexanamine, TEA | Dichloromethane | 0–25°C | >80% | Mild conditions |
| 4 | Salt Formation | HCl, MeOH | - | Room temp | Quantitative | Purification step |
Research Findings and Optimization Insights
-
- Use of potassium carbonate or triethylamine as bases improves yield and minimizes side reactions.
- Dichloromethane or acetonitrile are preferred solvents for coupling steps due to their inertness and solubility profiles.
-
- Reactions involving nucleophilic substitution are optimized at low to moderate temperatures (0–25°C) to prevent elimination or multiple substitutions.
-
- Employing excess phenol or halide reagents can improve overall yields.
- Recrystallization from ethanol or acetonitrile ensures high purity.
-
- Use of hazardous reagents like lithium aluminium hydride is minimized; alternative reducing agents such as sodium borohydride are favored.
Q & A
Q. What advanced spectroscopic techniques (e.g., 2D NMR, X-ray diffraction) are essential for resolving stereochemical ambiguities?
- Methodological Answer : 2D NMR (COSY, NOESY, HSQC) assigns spatial proximities and coupling constants. X-ray crystallography provides absolute configuration, while ECD (Electronic Circular Dichroism) validates chiral centers in solution . For dynamic structures, VT-NMR (variable temperature) probes conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
